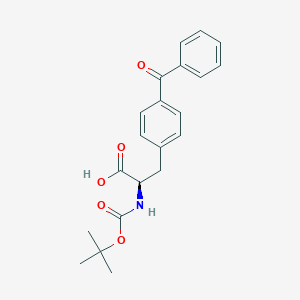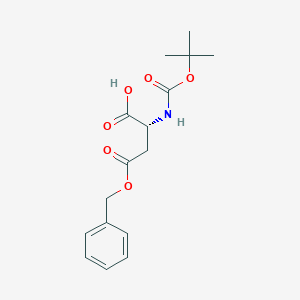
Ácido (Boc-aminooxi)acético
Descripción general
Descripción
(Boc-aminooxy)acetic acid, also known as N-Boc-(carboxymethoxy)amine, is a chemical compound with the molecular formula C7H13NO5. It is commonly used in organic synthesis and bioconjugation due to its ability to introduce a hydroxylamine moiety into peptides. This compound is particularly valuable in the field of peptide synthesis, where it facilitates the formation of oxime bonds with aldehydes .
Aplicaciones Científicas De Investigación
(Boc-aminooxy)acetic acid has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary target of (Boc-aminooxy)acetic acid is aminobutyrate aminotransferase . This enzyme plays a crucial role in the metabolism of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
(Boc-aminooxy)acetic acid acts as an inhibitor of aminobutyrate aminotransferase . By inhibiting this enzyme, it effectively raises the level of GABA in tissues . This leads to an increase in inhibitory neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The inhibition of aminobutyrate aminotransferase by (Boc-aminooxy)acetic acid affects the GABA shunt, a series of reactions that play a key role in the brain’s energy metabolism and neurotransmission . The increase in GABA levels can affect various downstream pathways, potentially leading to changes in neural excitability and neurotransmission .
Result of Action
The primary molecular effect of (Boc-aminooxy)acetic acid is the inhibition of aminobutyrate aminotransferase, leading to increased levels of GABA . This can result in enhanced inhibitory neurotransmission, which may have various effects at the cellular level depending on the specific neural circuits involved .
Action Environment
The action, efficacy, and stability of (Boc-aminooxy)acetic acid can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the specific characteristics of the target tissues
Análisis Bioquímico
Biochemical Properties
(Boc-aminooxy)acetic acid can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The use of this reagent may lead to double acylation of the hydroxylamine nitrogen . Hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .
Molecular Mechanism
This reaction with an aldehyde leads to an oxime, which can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (Boc-aminooxy)acetic acid is typically synthesized by reacting di-tert-butyl dicarbonate with aminooxyacetic acid. The reaction is carried out in a solvent such as dichloromethane, with triethylamine as a base. The mixture is cooled to 0°C, and the di-tert-butyl dicarbonate is added dropwise. The reaction is then stirred at room temperature for an additional hour. The product is isolated by washing with water, extracting with ethyl acetate, and adjusting the pH to 3.5 with hydrochloric acid. The final product is obtained as a white crystalline powder .
Industrial Production Methods: While specific industrial production methods for (Boc-aminooxy)acetic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (Boc-aminooxy)acetic acid primarily undergoes substitution reactions. It reacts with aldehydes to form oxime bonds, which are stable and useful in bioconjugation .
Common Reagents and Conditions:
Aldehydes: React with (Boc-aminooxy)acetic acid to form oximes.
Solvents: Dichloromethane, methanol, and ethyl acetate are commonly used.
Bases: Triethylamine is often used to facilitate the reaction.
Major Products: The major product formed from the reaction of (Boc-aminooxy)acetic acid with aldehydes is an oxime, which is a stable compound useful in various biochemical applications .
Comparación Con Compuestos Similares
Aminooxyacetic acid: Similar in structure but lacks the Boc protecting group, making it less stable in certain reactions
Hydroxylamine: A simpler compound that can also form oxime bonds but lacks the specificity and stability provided by the Boc protecting group.
Uniqueness: (Boc-aminooxy)acetic acid is unique due to its Boc protecting group, which enhances its stability and specificity in reactions. This makes it particularly valuable in peptide synthesis and bioconjugation applications, where stability and specificity are crucial .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO5/c1-7(2,3)13-6(11)8-12-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXODCKYUZNZCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373171 | |
| Record name | (Boc-aminooxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42989-85-5 | |
| Record name | (Boc-aminooxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Boc-aminooxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














